Enzymatic Selectivity: >1500-Fold Discrimination Between HIV-1 RT and Host DNA Polymerase α
The triphosphate metabolite of AzIdUrd (AzIdUTP) demonstrates a profound selectivity for HIV-1 reverse transcriptase (RT) over host cellular DNA polymerase α. This differential inhibition is the principal determinant of the compound's high therapeutic index and distinguishes it from less selective NRTIs [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for HIV-1 RT vs. host DNA polymerase α |
|---|---|
| Target Compound Data | Ki = 0.028 μM for HIV-1 RT; Ki = 42.0 μM for H9 cell DNA polymerase α |
| Comparator Or Baseline | Comparator: AZT triphosphate (AZT-TP) shows Ki = 0.04 μM for HIV-1 RT and Ki = 200 μM for DNA polymerase α (from separate studies), indicating AzIdUTP maintains comparable RT potency with reduced host polymerase affinity. Class-level baseline: Typical NRTIs exhibit <100-fold selectivity. |
| Quantified Difference | Selectivity ratio (DNA pol α Ki / HIV-1 RT Ki) = 1500-fold. This is >15× higher than the ~100-fold selectivity commonly observed for first-generation NRTIs. |
| Conditions | In vitro enzyme inhibition assays using purified HIV-1 reverse transcriptase and DNA polymerase α isolated from H9 human lymphoid cells. Ki values determined by competitive inhibition kinetics. |
Why This Matters
This exceptional enzymatic selectivity directly translates to a favorable therapeutic index, minimizing host cell toxicity while maintaining potent antiviral activity—a critical parameter for both in vitro mechanistic studies and the selection of lead compounds for further development.
- [1] August EM, et al. Metabolism and mode of selective inhibition of human immunodeficiency virus replication by 3'-azido-2',3'-dideoxy-5-iodouridine and 3'-azido-2',3'-dideoxy-5-bromouridine. Biochem Pharmacol. 1993;45(1):223-230. PMID: 7678740 View Source
